molecular formula C9H15ClN2O2S B7814058 (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride

(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride

Cat. No.: B7814058
M. Wt: 250.75 g/mol
InChI Key: QKIDSZRTYAXIFP-UHFFFAOYSA-N
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Description

(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both sulfonyl and hydrazine functional groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride typically involves the reaction of 3-(propan-2-ylsulfonyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

3-(Propan-2-ylsulfonyl)aniline+Hydrazine hydrateHCl, refluxThis compound\text{3-(Propan-2-ylsulfonyl)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} 3-(Propan-2-ylsulfonyl)aniline+Hydrazine hydrateHCl, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl hydrazones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonyl hydrazones

    Reduction: Corresponding amines

    Substitution: Various substituted hydrazine derivatives

Scientific Research Applications

(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. Additionally, the sulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylsulfonylphenyl)hydrazine;hydrochloride
  • (3-Ethylsulfonylphenyl)hydrazine;hydrochloride
  • (3-Butylsulfonylphenyl)hydrazine;hydrochloride

Uniqueness

(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties to the molecule. This makes it more selective in its interactions with biological targets compared to other similar compounds. Additionally, the propan-2-yl group can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

(3-propan-2-ylsulfonylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(2)14(12,13)9-5-3-4-8(6-9)11-10;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDSZRTYAXIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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